Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Description
Properties
IUPAC Name |
methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)8-6-11-7-10(8)2-4-14-5-3-10/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHCCOTUHJJCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Synthesis via 4-Carbamoyloxy-4-Ethynylpiperidine Derivatives
One well-documented approach to synthesize compounds structurally related to methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate involves cyclization of 4-carbamoyloxy-4-ethynylpiperidine derivatives in the presence of a base. This method is described in patent US5118687A and EP0414422A2.
- Starting material: 4-ethynyl-4-hydroxypiperidine derivatives.
- Intermediate formation: Reaction with isocyanates (R–NCO) to form 4-carbamoyloxy-4-ethynylpiperidine derivatives.
- Cyclization: Conducted in a basic medium using alkali metal acetates, carbonates, alkoxides, hydroxides, or tertiary organic bases such as pyridine, tripropylamine, or picoline.
- Solvents: Aliphatic alcohols (methanol, ethanol, propanol, butanol), ethers (tetrahydrofuran, dioxane), or hydrocarbons (benzene, toluene, xylene).
- Conditions: Temperature range from 40°C up to the boiling point of the solvent; inert atmosphere (argon or nitrogen) is preferred.
- Outcome: Formation of the spirocyclic ring system with the oxa- and aza-heteroatoms, yielding the desired this compound or its acid addition salts.
This cyclization step can be performed directly in the reaction mixture without isolation of intermediates, enhancing efficiency.
Nucleophilic Substitution and Azide-Mediated SN2 Reaction Routes
A research article by Kohrt et al. (2021) describes a synthetic route to related spirocyclic amines, which can be adapted for this compound derivatives:
- Azide Intermediate Formation: An azide intermediate is generated via nucleophilic substitution (SN2) on a suitable leaving group (e.g., mesylate or tosylate).
- Reduction: The azide is then reduced (e.g., via Staudinger reduction) to form the corresponding amine.
- Flow Chemistry Application: The process can be run in continuous flow to limit hazards associated with azide intermediates and improve scalability.
- Chiral Synthesis: For enantiomerically enriched products, further synthetic modifications and chiral resolution steps are required.
This method is particularly useful for generating racemic or chiral amine-containing spirocycles that are closely related to the target compound.
Acid or Base-Mediated Cyclization of 2-Imino-1,3-Dioxolane Derivatives
According to US5118687A, another approach involves:
- Cyclization of a precursor compound (formula V) in acidic or basic media to form a 2-imino-1,3-dioxolane intermediate (formula VI).
- Hydrolysis: Treatment of the intermediate with water yields the spirocyclic compound as an acid addition salt.
- Acid Catalysts: Dry hydrogen halides such as hydrogen chloride or bromide are preferred.
- Solvent Systems: Inert organic solvents including ethers (diethyl ether, tetrahydrofuran, dioxane) or lower aliphatic carboxylic acids (acetic acid, propionic acid).
- Base Catalysts: Alkali metal acetates, carbonates, or tertiary amines can be used for cyclization in basic media.
- Temperature: Typically between room temperature and the boiling point of the solvent.
This method offers flexibility in obtaining either acid addition salts or free base forms of the spirocyclic compound.
Reaction Conditions and Catalysts Summary Table
| Preparation Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Cyclization of 4-carbamoyloxy-4-ethynylpiperidine derivatives | Alkali metal acetates, carbonates, alkoxides, pyridine, tripropylamine | Methanol, ethanol, THF, dioxane, benzene, toluene | 40°C to reflux | Can be done without isolation of intermediates |
| Azide-mediated SN2 substitution and reduction | Azide intermediate, Staudinger reduction | Various, flow chemistry applicable | Ambient to mild heating | Enables racemic and chiral synthesis |
| Acid-mediated cyclization of 2-imino-1,3-dioxolane | Dry hydrogen halides (HCl, HBr) | Diethyl ether, THF, dioxane, acetic acid | Room temperature to reflux | Yields acid addition salts |
| Base-mediated cyclization of 2-imino-1,3-dioxolane | Alkali metal acetates, carbonates, tertiary amines | Alcohols, ethers, hydrocarbons | Room temperature to reflux | Free base can be liberated from salts |
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
It appears there may be some confusion in the query, as the requested information focuses on "Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate," while one of the excluded sources discusses "2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid". These are different compounds with potentially different applications. To avoid confusion, this answer will focus on the applications of "this compound."
Overview
This compound is a chemical compound with a spirocyclic structure, featuring both oxa (oxygen-containing) and azaspiro (nitrogen-containing spiro) components . It includes a methyl group and a carboxylate functional group.
Basic Information:
Applications
Information regarding specific applications of this compound is limited in the provided search results. However, its structural features and related compounds suggest potential uses:
- Pharmaceutical Development: The unique spirocyclic structure suggests potential in drug discovery, particularly for novel therapeutics. The presence of the methyl group can influence its interaction with biological targets by enhancing lipophilicity.
- Heterocyclic Building Block: this compound is a heterocyclic building block .
- Research Chemical: This compound is intended for use in professional manufacturing, research laboratories, and industrial or commercial settings . It is not intended for medical or consumer use .
Structural Similarities and Differences
Several compounds share structural similarities, providing insights into potential applications and properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | Contains a benzyl group alongside the spiro framework | Enhanced lipophilicity due to the benzyl moiety |
| 8-Azaspiro[4.5]decane-2-carboxylic acid | Lacks the oxa component but retains spirocyclic structure | Simpler structure may lead to different reactivity profiles |
| 1-Oxa-3-azaspiro[4.5]decane | Features a different positioning of functional groups | Potentially different biological activity due to structural variations |
Mechanism of Action
The mechanism of action of Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes like FGFR4 and vanin-1, which play crucial roles in cancer progression and metabolic processes . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Yield Comparison:
Biological Activity
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate (CAS Number: 1602313-90-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthetic routes, and comparative studies with similar compounds.
This compound is thought to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, which may result in therapeutic effects. The precise mechanisms, however, are still under investigation and require further elucidation through experimental studies.
Biological Activity
The compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to it have demonstrated efficacy against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of bacterial topoisomerases, crucial enzymes involved in DNA replication and repair processes . Inhibiting these enzymes can lead to bacterial cell death, making it a potential candidate for antibiotic development.
- Potential for Drug Development : Given its unique structure and promising biological activity, this compound is being explored as a scaffold for the development of new therapeutic agents targeting various diseases, including bacterial infections .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound Name | CAS Number | Similarity Index | Notable Activities |
|---|---|---|---|
| Methyl 1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxylate | 2155855-02-8 | 0.94 | Antimicrobial |
| 2-Oxa-8-Azaspiro[4.5]Decane Hydrochloride | 479195-19-2 | 0.82 | Antibacterial |
| 8-Oxa-2-Azaspiro[4.5]Decane | N/A | N/A | Enzyme Inhibition |
The comparison highlights that while these compounds share structural similarities, this compound has distinct properties that may enhance its efficacy in therapeutic applications.
Case Studies
- In Vivo Efficacy : Experimental models have shown that derivatives of spiro compounds similar to methyl 8-oxa-2-azaspiro[4.5]decane can exhibit favorable pharmacokinetic profiles and significant antibacterial activity in vivo, suggesting potential for clinical applications .
- Synthetic Routes : The synthesis of methyl 8-oxa-2-azaspiro[4.5]decane involves multi-step chemical reactions starting from readily available precursors such as tetrahydropyran derivatives . The optimization of these synthetic routes is crucial for large-scale production and further research.
Q & A
Q. Methodological Guidance
- Catalyst Handling : Freshly prepared Raney nickel must be thoroughly washed to remove residual alkali, which can degrade sensitive intermediates .
- Autoclave Safety : Ensure proper sealing and pressure monitoring to avoid leaks during H₂ charging (50 atm). Post-reaction, purge the system with inert gas before opening .
- Solvent Choice : Methanol/ammonia mixtures require anhydrous conditions to prevent side reactions (e.g., hydrolysis of the nitrile intermediate) .
How should researchers resolve contradictions in reported synthetic yields?
Data Analysis Framework
Discrepancies often arise from:
- Catalyst Activity : Raney nickel batch variability (e.g., particle size, surface area) impacts hydrogenation efficiency. Characterization via BET surface area analysis is recommended .
- Reaction Scale : Multigram syntheses (e.g., 66 g starting material) may exhibit lower yields due to heat transfer limitations compared to small-scale trials .
- Purification Methods : Recrystallization solvents (e.g., THF vs. ethyl acetate) affect recovery rates, as noted in spirocyclic α-proline syntheses .
Which spectroscopic techniques are optimal for structural confirmation?
Q. Characterization Strategies
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and lactam/amide bands (N–H at ~3300 cm⁻¹) .
- UV-Vis Spectroscopy : Detects conjugation in benzothiazole derivatives (λmax ~300–350 nm), confirming functionalization .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N ratios .
- X-ray Crystallography : Resolves spirocyclic geometry and hydrogen-bonding networks, though crystallization may require anhydrous THF .
What strategies enhance enantiomeric purity in azaspiro derivatives?
Q. Advanced Synthesis Consideration
- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during ring-closure steps .
- Catalytic Asymmetric Hydrogenation : Employ chiral phosphine ligands (e.g., BINAP) with palladium catalysts to control stereochemistry .
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns separates enantiomers post-synthesis .
How does the compound’s stability vary under different storage conditions?
Q. Experimental Design Insight
- Solid State : Stable at −20°C in amber vials for >6 months. Avoid moisture to prevent lactam hydrolysis .
- Solution Phase : In DMSO or DMF, degradation occurs within 72 hours at room temperature; use freshly prepared solutions for reactions .
How can the carboxylate group be selectively functionalized?
Q. Methodological Optimization
- Esterification : Use DCC/DMAP in dichloromethane to convert the carboxylate to methyl esters without disturbing the azaspiro ring .
- Protection Strategies : Boc (tert-butoxycarbonyl) groups are introduced via di-tert-butyl dicarbonate in THF, preserving the spirocyclic core .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Industrial-Academic Intersection
- Catalyst Recycling : Raney nickel recovery reduces costs but requires filtration under inert atmospheres to prevent oxidation .
- Safety Protocols : High-pressure reactors must adhere to ASME standards for large-scale hydrogenation (>1 kg batches) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
